5-(フェニルエチニル)ピリミジン

概要

説明

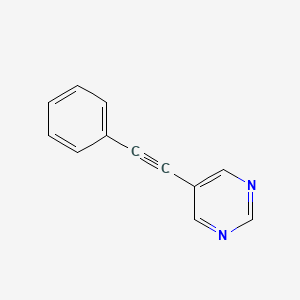

5-(フェニルエチニル)ピリミジンは、5位にフェニルエチニル基が置換されたヘテロ環状芳香族化合物です。

2. 製法

合成経路と反応条件: 5-(フェニルエチニル)ピリミジンの合成には、通常、薗頭クロスカップリング反応が用いられます。 この反応は、不活性雰囲気下でパラジウム触媒と銅助触媒の存在下、5-ブロモピリミジンとフェニルアセチレンを反応させることで行われます . 反応条件には、トリエチルアミンや炭酸カリウムなどの塩基と、テトラヒドロフランやジメチルホルムアミドなどの溶媒の使用が含まれることが多いです .

工業生産方法: 5-(フェニルエチニル)ピリミジンの具体的な工業生産方法は広くは文書化されていませんが、薗頭クロスカップリング反応は依然としてその合成の礎となっています。この方法のスケーラビリティは、反応条件が大規模生産用に最適化されていることを前提に、工業用途に適しています。

科学的研究の応用

5-(Phenylethynyl)pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its role in anti-cancer therapies.

Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Research: It serves as a tool for studying various biological pathways and mechanisms, particularly those involving pyrimidine metabolism.

作用機序

5-(フェニルエチニル)ピリミジンの作用機序には、キナーゼやその他の酵素などの特定の分子標的との相互作用が含まれます。フェニルエチニル基は、化合物がこれらの標的に結合する能力を高め、それらの活性を調節します。 この相互作用は、キナーゼ活性の阻害につながる可能性があり、これは特定の癌の治療に重要です .

類似化合物:

- 4-(フェニルエチニル)ピリミジン

- 5-(フェニルエチニル)ウラシル

- 5-(フェニルエチニル)シトシン

比較: 5-(フェニルエチニル)ピリミジンは、その特定の置換パターンにより、独特の電子特性と立体特性を備えています。4-(フェニルエチニル)ピリミジンと比較して、5位に置換された化合物は、異なる反応性と結合親和性を示します。 同様に、5-(フェニルエチニル)ウラシルと5-(フェニルエチニル)シトシンはフェニルエチニル基を共有していますが、追加の官能基 (ウラシルとシトシン部分) は異なる生物学的活性と応用を付与します .

生化学分析

Biochemical Properties

5-(Phenylethynyl)pyrimidine plays a role in biochemical reactions, particularly in the context of nucleotide metabolism. Pyrimidine nucleotides are essential components of nucleic acids (DNA and RNA) and are involved in many biochemical processes . The pyrimidine ring in 5-(Phenylethynyl)pyrimidine can interact with various enzymes, proteins, and other biomolecules. For instance, it can interact with pyrimidine 5’-nucleotidase, an enzyme that catalyzes the dephosphorylation of various nucleoside 5’-monophosphates to their respective nucleosides .

Cellular Effects

The effects of 5-(Phenylethynyl)pyrimidine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the pharmacological activity of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating in vivo efficacy in rodent models for anxiolytic and antipsychotic activity .

Molecular Mechanism

The molecular mechanism of action of 5-(Phenylethynyl)pyrimidine involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can act as a negative or positive allosteric modulator of mGlu5, depending on slight structural modifications around the proximal pyrimidine ring .

Metabolic Pathways

5-(Phenylethynyl)pyrimidine is likely involved in pyrimidine metabolism pathways. Pyrimidine nucleotides are synthesized and degraded through complex metabolic pathways involving several enzymes and cofactors . The specific metabolic pathways involving 5-(Phenylethynyl)pyrimidine have not been fully elucidated.

Subcellular Localization

Pyrimidine 5’-nucleotidase, an enzyme that interacts with pyrimidine nucleotides, is known to be a cytosolic enzyme highly expressed in red blood cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(phenylethynyl)pyrimidine typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 5-bromopyrimidine and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: While specific industrial production methods for 5-(phenylethynyl)pyrimidine are not extensively documented, the Sonogashira cross-coupling reaction remains a cornerstone for its synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.

化学反応の分析

反応の種類: 5-(フェニルエチニル)ピリミジンは、次のようなさまざまな化学反応を起こします。

求核置換反応: この化合物は、特にピリミジン環で求核置換反応を起こす可能性があります。

酸化と還元: 酸化と還元反応を起こす可能性がありますが、これらはそれほど一般的ではありません。

一般的な試薬と条件:

求核置換反応: 水素化ナトリウムやリチウムジイソプロピルアミドなどの試薬が使用できます。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。

主要生成物: これらの反応から生成される主要生成物は、使用された特定の条件と試薬によって異なります。 例えば、求核置換反応によってさまざまな置換ピリミジンが生成される一方、環化反応によって縮合ヘテロ環状化合物が生成されます .

4. 科学研究への応用

5-(フェニルエチニル)ピリミジンは、科学研究において幅広い応用範囲を持っています。

類似化合物との比較

- 4-(Phenylethynyl)pyrimidine

- 5-(Phenylethynyl)uracil

- 5-(Phenylethynyl)cytosine

Comparison: 5-(Phenylethynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-(phenylethynyl)pyrimidine, the 5-substituted compound exhibits different reactivity and binding affinities. Similarly, while 5-(phenylethynyl)uracil and 5-(phenylethynyl)cytosine share the phenylethynyl group, their additional functional groups (uracil and cytosine moieties) confer different biological activities and applications .

特性

IUPAC Name |

5-(2-phenylethynyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQDWKSXSIUOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399052 | |

| Record name | 5-(phenylethynyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71418-88-7 | |

| Record name | 5-(phenylethynyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Phenylethynyl)pyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)

![2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B1621596.png)

![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)

![2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B1621609.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)

![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/new.no-structure.jpg)

![[3-(4-Methoxyphenyl)phenyl]methanol](/img/structure/B1621614.png)